An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trimethyl-3-nitropyridine
An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trimethyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2,4,6-trimethyl-3-nitropyridine, a substituted pyridine derivative of interest in various chemical research domains. This document collates available data on its synthesis, physical and spectroscopic characteristics, and reactivity, presenting it in a structured format for easy reference and comparison.
Chemical Structure and Properties
2,4,6-Trimethyl-3-nitropyridine, also known as 3-nitro-2,4,6-collidine, is an aromatic heterocyclic compound. The presence of both electron-donating methyl groups and an electron-withdrawing nitro group on the pyridine ring influences its chemical behavior, particularly its reactivity in substitution reactions.
Table 1: Physical and Chemical Properties of 2,4,6-Trimethyl-3-nitropyridine
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | N/A |
| Molecular Weight | 166.18 g/mol | N/A |
| Melting Point | 35.6 °C | --INVALID-LINK-- |
| Boiling Point | 229 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.159 ± 0.06 g/cm³ | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Synthesis
The primary route for the synthesis of 2,4,6-trimethyl-3-nitropyridine is through the direct nitration of its parent compound, 2,4,6-trimethylpyridine (also known as 2,4,6-collidine).
Experimental Protocol: Nitration of 2,4,6-Trimethylpyridine
A common method for the nitration of pyridine and its derivatives involves the use of a nitrating mixture, typically a combination of nitric acid and sulfuric acid. Increasing the number of methyl groups on the pyridine ring has been reported to increase the yield of mononitro derivatives and allows for less harsh reaction temperatures.[1]
Materials:
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2,4,6-Trimethylpyridine (2,4,6-collidine)
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Concentrated Nitric Acid (e.g., 65%)
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Concentrated Sulfuric Acid (e.g., 95-98%)
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Ice
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Sodium Hydroxide solution (e.g., 25 wt%) for neutralization
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Organic solvent for extraction (e.g., Toluene)
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Anhydrous Sodium Sulfate for drying
Procedure:
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In a three-necked flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to below 278 K.
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Slowly add 2,4,6-trimethylpyridine to the cooled sulfuric acid while maintaining the temperature below 293 K.
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Once the addition is complete and the mixture is homogeneous, slowly add concentrated nitric acid dropwise, ensuring the internal temperature remains below 283 K.
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Stir the reaction mixture at this temperature for approximately 30 minutes.
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After the reaction is complete, pour the mixture into ice water, keeping the temperature below 303 K.
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Neutralize the solution with a sodium hydroxide solution to a pH of 6-6.5.
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Extract the product with an organic solvent such as toluene.
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Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure to obtain the crude product.
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The crude product can be further purified by recrystallization or column chromatography.
Caption: Workflow for the synthesis of 2,4,6-trimethyl-3-nitropyridine.
Spectroscopic Data
Table 2: Spectroscopic Data of 2,4,6-Trimethylpyridine (Reference)
| Technique | Data | Source |
| ¹H NMR | Spectra available in online databases. | --INVALID-LINK-- |
| ¹³C NMR | Spectra available in online databases. | --INVALID-LINK-- |
| Mass Spec (EI) | Molecular Ion (M+): m/z 121. | --INVALID-LINK-- |
| IR | Spectra available in online databases. | --INVALID-LINK-- |
For 2,4,6-trimethyl-3-nitropyridine, one would expect to see:
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¹H NMR: A downfield shift of the proton at the 5-position due to the electron-withdrawing effect of the nitro group. The signals for the three methyl groups would also be distinct.
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¹³C NMR: A significant downfield shift for the carbon atom at the 3-position directly attached to the nitro group, as well as shifts for the other ring carbons.
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Mass Spec (EI): A molecular ion peak at m/z 166. Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the pyridine ring.
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IR: Strong characteristic absorption bands for the symmetric and asymmetric stretching of the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1360-1290 cm⁻¹).
Reactivity
The reactivity of 2,4,6-trimethyl-3-nitropyridine is dictated by the electronic effects of its substituents. The nitro group at the 3-position deactivates the ring towards electrophilic aromatic substitution, which would preferentially occur at positions meta to the nitro group (i.e., the 5-position).
Conversely, the electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine ring, makes the molecule susceptible to nucleophilic aromatic substitution (SₙAr).
Nucleophilic Aromatic Substitution (SₙAr)
Studies on related 2-methyl-3-nitropyridines have shown that they readily react with sulfur nucleophiles (thiolates), resulting in the substitution of the nitro group.[2] This suggests that 2,4,6-trimethyl-3-nitropyridine would also be a good substrate for SₙAr reactions. The reaction proceeds via a Meisenheimer-like intermediate.
Caption: General mechanism for nucleophilic aromatic substitution on 2,4,6-trimethyl-3-nitropyridine.
The presence of the methyl groups at the 2- and 6-positions may provide some steric hindrance, potentially influencing the rate and regioselectivity of nucleophilic attack.
Potential Applications
While specific applications for 2,4,6-trimethyl-3-nitropyridine are not extensively documented, nitropyridine derivatives are a significant class of compounds in medicinal chemistry and materials science.[3] They serve as versatile intermediates for the synthesis of more complex molecules with potential biological activity. The reactivity of the nitro group allows for its conversion into other functional groups, such as amines, which can then be further elaborated.
Safety Information
As a nitroaromatic compound, 2,4,6-trimethyl-3-nitropyridine should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical manipulations should be performed by trained personnel in a controlled laboratory setting.
